(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring fused with an indolinone moiety, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.
Condensation with Indolinone: The indolinone moiety is introduced through a condensation reaction with the thiazolidinone intermediate. This step often requires acidic or basic catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent, capable of inhibiting the growth of various bacterial and fungal strains. Its mechanism of action often involves the disruption of microbial cell walls or interference with essential metabolic pathways.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for the development of new chemotherapeutic agents. Additionally, its anti-inflammatory effects are being explored for the treatment of chronic inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell walls and interferes with essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties. They share the thiazolidinone core but differ in their specific substituents and biological activities.
Indolinone Derivatives: Compounds like sunitinib and indomethacin also feature the indolinone moiety and are used as anticancer and anti-inflammatory agents, respectively.
Uniqueness
What sets (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one apart is its combination of the thiazolidinone and indolinone structures, which confer a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c1-10-6-8-11(9-7-10)20-17(22)15(24-18(20)23)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXUTVVZBIITJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.